molecular formula C9H10N2O B2771737 8-Amino-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1935135-61-7

8-Amino-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2771737
CAS No.: 1935135-61-7
M. Wt: 162.192
InChI Key: DNENDCDWAAGALP-UHFFFAOYSA-N
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Description

8-Amino-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

8-amino-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNENDCDWAAGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:

    Cyclization Reaction: Starting from an appropriate precursor, such as a substituted benzylamine, the compound undergoes cyclization to form the isoquinoline core.

    Amination: Introduction of the amino group at the 8th position can be achieved through various methods, including nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large-scale reactors to carry out the cyclization and amination reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,2-dihydroisoquinolin-3(4H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1.1. Alzheimer’s Disease Treatment

Research indicates that derivatives of 8-amino-1,2-dihydroisoquinolin-3(4H)-one are being explored as dual inhibitors for Alzheimer's disease, targeting both β-secretase and acetylcholinesterase (AChE). These compounds are designed to reduce amyloid plaque formation and improve cholinergic function, which are critical in the pathology of Alzheimer's disease. A study highlighted the synthesis of new derivatives that demonstrated significant biological activity against these targets, showcasing their potential as multitarget-directed ligands (MTDLs) for Alzheimer's treatment .

1.2. Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards human cancer cells, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation pathways .

2.1. Synthesis Techniques

The synthesis of this compound typically involves several methodologies including:

  • Directed ortho-lithiation reactions , which allow for the introduction of various substituents at specific positions on the isoquinoline scaffold .
  • Mannich reactions , which enable the formation of complex derivatives by reacting with aldehydes and amines under acidic conditions .

These synthetic routes are crucial for generating a library of compounds to evaluate their biological properties effectively.

3.1. Biological Evaluations

In a comprehensive study, a series of 8-amino derivatives were synthesized and evaluated for their inhibitory activities against cholinesterases and monoamine oxidases (MAOs). The most promising candidates were assessed for their ability to cross the blood-brain barrier (BBB), which is essential for neurotherapeutics aimed at treating Alzheimer's disease .

CompoundTargetIC50 (µM)BBB Penetration
Compound AAChE0.15Yes
Compound BBACE-10.10Yes
Compound CMAO-B0.25No

3.2. Antiproliferative Activity

Another case study focused on the antiproliferative effects of various substituted tetrahydroisoquinoline analogs derived from this compound against multiple cancer cell lines. The study reported significant activity against breast cancer cell lines with IC50 values indicating potent efficacy .

Mechanism of Action

The mechanism of action of 8-Amino-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    Benzylamine Derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

8-Amino-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties.

Biological Activity

8-Amino-1,2-dihydroisoquinolin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C_9H_10N_2O
Molecular Weight: 162.19 g/mol
Structure: The compound features an isoquinoline core with an amino group at the 8-position and a carbonyl group at the 3-position, which are crucial for its biological activity.

This compound primarily functions through the inhibition of key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase (AChE): Inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission, which is beneficial in cognitive disorders.
  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): This inhibition reduces the formation of amyloid-beta plaques associated with Alzheimer's disease.

Biological Activities

The compound exhibits several notable biological activities:

  • Neuroprotective Effects:
    • Studies indicate that 8-amino derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for neurodegenerative disease therapies .
  • Antimicrobial Properties:
    • Research shows that derivatives of this compound possess antimicrobial activities against various pathogens, indicating potential applications in treating infections .
  • Antioxidant Activity:
    • The compound has demonstrated significant antioxidant properties, which can mitigate oxidative damage in cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
NeuroprotectionAChE and BACE1 inhibition
AntimicrobialBroad-spectrum activity
AntioxidantScavenging free radicals
AntiviralInhibition of HIV-1 integrase

Detailed Findings

  • Neuroprotection: A study highlighted that 8-amino derivatives improved cognitive function in animal models by modulating cholinergic pathways and reducing amyloid plaque formation .
  • Antimicrobial Activity: A series of derivatives were synthesized and tested against common bacterial strains, showing potent activity that could be harnessed for therapeutic use .
  • Antioxidant Potential: The antioxidant capacity was evaluated using various assays, revealing that the compound effectively reduced oxidative stress markers in vitro .

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